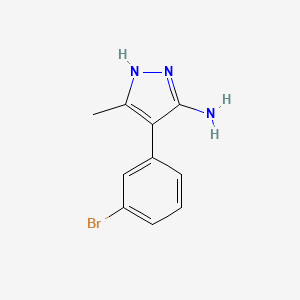
4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine
Descripción general
Descripción
Unfortunately, I couldn’t find a direct description of “4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine”. However, it’s worth noting that pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs1.
Synthesis Analysis
The synthesis of this compound is not directly available in the search results. However, related compounds such as formazan and verdazyl radicals have been synthesized and their crystal structures, UV–Vis spectra, and the EPR spectrum of the radical have been reported2.Molecular Structure Analysis
The molecular structure analysis of “4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine” is not directly available in the search results. However, related compounds have been crystallized for the first time and form stacks of dimers2.Chemical Reactions Analysis
The chemical reactions involving “4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine” are not directly available in the search results. However, related compounds such as verdazyl radicals require formazan precursors2.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine” are not directly available in the search results.Aplicaciones Científicas De Investigación
Biological Activities in Aquatic Organisms
- Scientific Field : Aquatic Biology
- Application Summary : A study investigated the effects of a newly synthesized pyrazoline derivative, similar to the compound you mentioned, on rainbow trout alevins . The research focused on the compound’s potential neurotoxic effects and its impact on malondialdehyde (MDA) levels in the brain of alevins .
- Methods and Procedures : The study involved the synthesis of the pyrazoline derivative and its application to rainbow trout alevins. The researchers then measured acetylcholinesterase (AchE) activity and MDA level in the brain of alevins .
- Results : This study is the first to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins .
Anticancer Activity
- Scientific Field : Oncology
- Application Summary : A study described the synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, similar to the compound you mentioned, and their anticancer activity .
- Methods and Procedures : The study involved the synthesis of the analogs and their characterization. The compounds were then tested for anticancer activity against nine panels of 58 cancer cell lines at a concentration of 10^−5 M .
- Results : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a percent growth inhibition (PGI) of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .
Radiosynthesis for PET Imaging
- Scientific Field : Nuclear Medicine
- Application Summary : A study reported a new method for the simplified automated synthesis of 2-[18 F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18 F-PD153035] at the 2-position of a quinazoline scaffold . This compound is similar to the one you mentioned and is used in Positron Emission Tomography (PET) imaging .
- Methods and Procedures : The study involved the synthesis of the compound using Sep-Pak purification with a high yield based on a single radiochemical step .
- Results : The synthesized compound was obtained in 20–30% yields with more than 99% radiochemical purity . Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .
Neurotoxicity Study in Aquatic Organisms
- Scientific Field : Aquatic Toxicology
- Application Summary : A study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative, similar to the compound you mentioned, on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of rainbow trout alevins .
- Methods and Procedures : The study involved the synthesis of the pyrazoline derivative and its application to rainbow trout alevins. The researchers then measured AchE activity and MDA level in the brain of alevins .
- Results : This study is the first to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins .
Flame Retardants
- Scientific Field : Material Science
- Application Summary : Bromophenols, which are similar to the compound you mentioned, have been used as flame retardants . These compounds are present in various environments and have been detected in human blood and breast milk .
- Methods and Procedures : Bromophenols are produced by electrophilic halogenation of phenol with bromine . They are then applied to materials to increase their resistance to ignition, reduce flame spread, and suppress smoke production .
- Results : Despite their effectiveness as flame retardants, there are health concerns associated with bromophenols. They have been detected in human blood and breast milk, raising questions about restricting their use .
Photoactive Compounds
- Scientific Field : Photochemistry
- Application Summary : A study reported the structure of a novel ortho-fluoroazobenzene, similar to the compound you mentioned, which is photoactive in solution .
- Methods and Procedures : The study involved the synthesis of the ortho-fluoroazobenzene and its characterization . The photoactivity of the compound was then studied in solution .
- Results : Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Safety And Hazards
The safety and hazards information for “4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine” is not directly available in the search results. However, for related compounds, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised3.
Direcciones Futuras
The future directions for “4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine” are not directly available in the search results. However, the identification of by-products in the synthesis of related compounds might aid future efforts to further elucidate the so-far poorly understood mechanism of verdazyl formation2.
Please note that the information provided is based on the closest related compounds and may not fully represent “4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine”. For more accurate information, further research and experimental data would be needed.
Propiedades
IUPAC Name |
4-(3-bromophenyl)-5-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-6-9(10(12)14-13-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGMEKBNNPAEPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



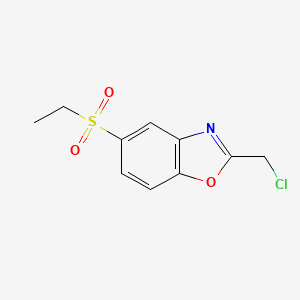
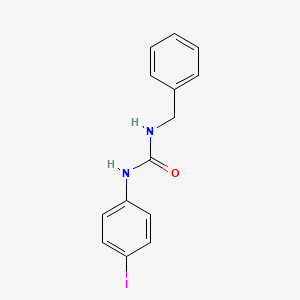
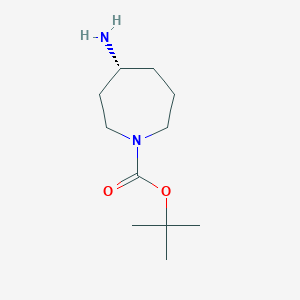
![{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1438847.png)
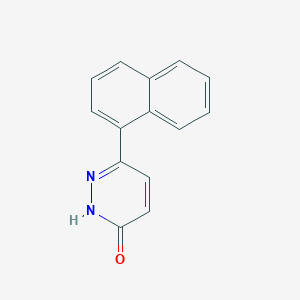
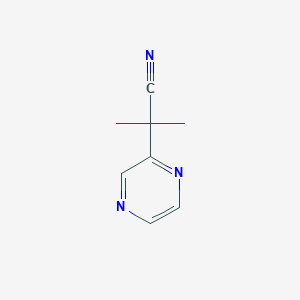
![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol](/img/structure/B1438850.png)
![7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438851.png)
![2-morpholin-4-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438852.png)
![(2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1438854.png)
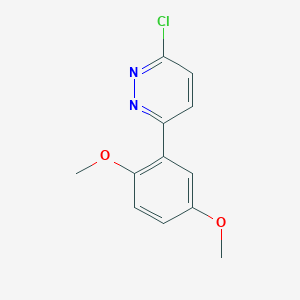
![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol](/img/structure/B1438856.png)
![1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438861.png)
![1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438864.png)